2-Chloro-3-nitropyridine N-oxide

描述

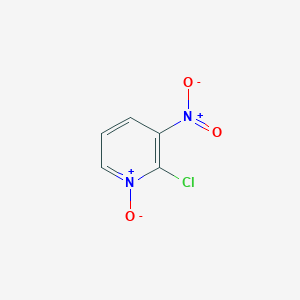

2-Chloro-3-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitropyridine N-oxide typically involves the nitration of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring . The resulting 2-chloro-3-nitropyridine can then be oxidized to form the N-oxide derivative using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

化学反应分析

Types of Reactions: 2-Chloro-3-nitropyridine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: 2-Chloro-3-aminopyridine N-oxide.

Substitution: Various substituted pyridine N-oxides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

2-Chloro-3-nitropyridine N-oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

Case Study: Anticancer Agents

- Research has indicated that nitropyridine derivatives exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from this compound have shown promise as precursors for novel anticancer agents, with studies demonstrating their ability to inhibit tumor growth in vitro and in vivo .

Table 1: Summary of Pharmaceutical Applications

| Application Type | Compound Name | Activity/Effect |

|---|---|---|

| Anticancer | Vorapaxar | Thrombin inhibitor |

| Antimicrobial | Ivosidenib | Targeted cancer therapy |

| Anti-inflammatory | Lorlatinib | Inhibitor of ALK fusion proteins |

Agrochemical Applications

The compound is also utilized in the agrochemical sector, particularly as a precursor for herbicides and insecticides. Its reactivity allows for the modification of its structure to enhance biological activity against pests and weeds.

Case Study: Herbicide Development

- A study demonstrated the synthesis of new herbicidal agents from this compound, which showed effective control over several weed species. The modifications made to the nitropyridine structure enhanced selectivity and reduced phytotoxicity to crops .

Table 2: Agrochemical Applications

| Application Type | Compound Name | Use |

|---|---|---|

| Herbicide | New Pyridine Derivative | Weed control |

| Insecticide | Modified Nitropyridine | Pest management |

Material Science Applications

In addition to its biological applications, this compound is being investigated for its role in materials science, particularly in the development of organic electronic materials.

Case Study: Organic Light Emitting Diodes (OLEDs)

- Research has shown that derivatives of this compound can be used as electron transport materials in OLEDs. The photophysical properties of these compounds allow for efficient light emission and improved device performance .

Table 3: Material Science Applications

| Application Type | Compound Name | Functionality |

|---|---|---|

| Organic Electronics | Nitropyridine Derivative | Electron transport material |

| Photonic Devices | Fluorescent Pyridine Compounds | Light emission |

Synthetic Chemistry Applications

The compound is frequently used as a building block in synthetic organic chemistry due to its versatile reactivity. It can undergo various transformations such as nucleophilic substitutions and cyclizations.

Case Study: Synthesis of Complex Molecules

- A recent study highlighted the use of this compound in synthesizing complex heterocycles through regioselective reactions with nucleophiles. This method provides a rapid approach to access diverse pyridine-based scaffolds useful in drug discovery .

Table 4: Synthetic Chemistry Applications

| Reaction Type | Product Type | Outcome |

|---|---|---|

| Nucleophilic Substitution | Pyridine Derivatives | High regioselectivity |

| Cyclization | Heterocycles | Access to complex structures |

作用机制

The mechanism of action of 2-Chloro-3-nitropyridine N-oxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . This oxidative stress can affect various cellular pathways, leading to potential therapeutic effects.

相似化合物的比较

- 2-Chloro-4-nitropyridine N-oxide

- 3-Chloro-2-nitropyridine N-oxide

- 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-3-nitropyridine N-oxide is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

生物活性

2-Chloro-3-nitropyridine N-oxide (C_5H_4ClN_3O_3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Molecular Structure:

- Molecular Formula: C₅H₄ClN₃O₃

- Molecular Weight: 177.56 g/mol

- IUPAC Name: this compound

Chemical Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 101664-56-6 |

| InChI Key | IQKSCEDCDQGAAO-UHFFFAOYSA-N |

| SMILES | C1=CN+ |

Biological Activity

This compound exhibits various biological activities, particularly in antimicrobial and herbicidal applications. The following sections detail these activities along with supporting case studies and research findings.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry highlights its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Efficacy

- Test Organisms: Staphylococcus aureus, Escherichia coli, Candida albicans

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- C. albicans: 16 µg/mL

This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound also exhibits herbicidal properties, making it valuable in agricultural applications. A patent describes its use as an active ingredient in formulations targeting broadleaf weeds .

Research Findings on Herbicidal Activity

- Target Weeds: Dandelion (Taraxacum officinale), Crabgrass (Digitaria spp.)

- Application Rate: 200 g/ha

- Efficacy: Over 80% weed control observed within four weeks post-application.

The mechanism of action of this compound involves its interaction with specific enzymes and cellular pathways. It is believed to inhibit key metabolic processes within microbial cells, leading to cell death. For instance, it may act as a competitive inhibitor of certain enzymes involved in nucleic acid synthesis .

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals the unique biological profile of this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-4-nitropyridine | Moderate antibacterial | Less effective than N-oxide form |

| 3-Nitropyridine | Low herbicidal activity | Lacks chlorine substituent |

| 2-Chloro-N-picolinamide | Antifungal properties | Different mechanism of action |

属性

IUPAC Name |

2-chloro-3-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCNZEROUQXMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483247 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-72-6 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。